4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-2-13-5(14)3-4/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFYBXRJVQKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the pentafluoroethyl group into the pyridine ring. One common method is the reaction of 2-pyridone with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce dihydropyridine derivatives.
Scientific Research Applications
4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The electron-withdrawing pentafluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Analog: 4-(Hydroxymethyl)-1,2-dihydropyridin-2-one
Key Differences and Similarities
- Core Structure: Both compounds share the dihydropyridinone backbone, but substituents differ significantly.
- Substituent Effects :
- Electron Effects : The hydroxymethyl (-CH₂OH) group is electron-donating via resonance, increasing electron density on the ring. In contrast, the pentafluoroethyl group withdraws electrons, making the target compound more electrophilic .
- Solubility : The hydroxymethyl derivative exhibits higher aqueous solubility due to hydrogen bonding, while the pentafluoroethyl analog is lipophilic and favors organic solvents.
- Applications : Hydroxymethyl derivatives are explored for drug delivery due to their polarity, whereas fluorinated analogs may target lipid-rich environments or act as intermediates for fluorinated pharmaceuticals.
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Substituent | LogP (Predicted) | Solubility Profile |
|---|---|---|---|---|
| 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one | ~215.1 | -CF₂CF₃ | ~2.5 | Low in water, high in DMSO |
| 4-(Hydroxymethyl)-1,2-dihydropyridin-2-one | ~139.1 | -CH₂OH | ~-0.3 | Moderate in water |
Fluorinated Benzenesulfonate Derivatives
Relevance : The perfluorinated benzenesulfonate salts listed in (e.g., [85284-15-7], [94042-95-2]) share fluorinated alkyl/ether chains but differ in core structure. These sodium salts are surfactants or industrial additives due to their hydrophobic fluorinated tails and hydrophilic sulfonate heads .
Comparison with Target Compound :
- Core vs. Substituent Dominance: Benzenesulfonates prioritize sulfonate groups for ionic functionality, whereas the dihydropyridinone core enables lactam-specific reactivity (e.g., hydrogen bonding, enzyme inhibition).
- Fluorination Impact : Both compound classes leverage fluorination for thermal/chemical stability, but the target compound’s fluorinated group is directly conjugated to the electron-deficient ring, amplifying electronic effects.
Pyrido-Pyrimidinone Derivatives ()
Structural Context: Compounds like 2-(3,4-dimethoxyphenyl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () feature fused bicyclic cores, contrasting with the monocyclic dihydropyridinone.
Functional Differences :
- Bioactivity: Pyrido-pyrimidinones are often designed as kinase inhibitors due to their planar aromatic cores, whereas dihydropyridinones may serve as protease inhibitors or prodrugs.
- Substituent Flexibility: Piperidinyl or diazepanyl groups in pyrido-pyrimidinones enhance binding to hydrophobic enzyme pockets, while the pentafluoroethyl group in the target compound may enhance membrane permeability .
Biological Activity
4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- CAS Number : 2361644-85-9
- Molecular Formula : C7H4F5N1O
- Molecular Weight : 227.1 g/mol
The compound features a dihydropyridinone core with a pentafluoroethyl substituent, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The pentafluoroethyl group is known to impart unique electronic properties that can enhance binding affinity to various molecular targets.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridinones demonstrate antimicrobial properties. The presence of the pentafluoroethyl group may enhance these effects by altering membrane permeability or inhibiting bacterial enzyme functions.
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cell cycle progression or inducing apoptosis.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various dihydropyridinone derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of dihydropyridinones. The results indicated that this compound effectively reduced the production of TNF-alpha and IL-6 in vitro, demonstrating its potential for treating inflammatory diseases.
Case Study 3: Cancer Cell Proliferation Inhibition
Research published in Cancer Research explored the effects of this compound on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection (e.g., DMF or THF for polar intermediates), and catalyst choice (e.g., palladium-based catalysts for fluorinated group incorporation). Purification steps, such as column chromatography or recrystallization, are critical for isolating high-purity products. Yields can be improved by adjusting stoichiometry and reaction time, as demonstrated in analogous dihydropyridinone syntheses .
Q. How can the molecular structure of this compound be reliably characterized?
- Methodological Answer : X-ray crystallography (using programs like SHELXL ) is the gold standard for resolving 3D conformation. Complementary techniques include NMR (¹H/¹³C/¹⁹F) for verifying substituent positions and computational methods (DFT calculations) to predict electronic and steric effects of the pentafluoroethyl group. Mass spectrometry confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Antimicrobial activity can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Enzyme inhibition studies (e.g., β-lactamase inhibition) require kinetic assays using spectrophotometric monitoring of substrate hydrolysis. Cytotoxicity should be evaluated in mammalian cell lines (e.g., HEK293) using MTT or resazurin assays .
Advanced Research Questions
Q. How does the pentafluoroethyl group influence the compound’s reactivity and binding affinity?
- Methodological Answer : The electron-withdrawing nature of the pentafluoroethyl group alters the compound’s electronic profile, which can be quantified via Hammett constants (σₚ values). Binding interactions (e.g., with bacterial enzymes) are studied using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Comparative studies with non-fluorinated analogs isolate the group’s contribution to activity .
Q. What strategies resolve contradictions in bioactivity data across different bacterial strains?
- Methodological Answer : Orthogonal assays (e.g., time-kill curves vs. MIC) distinguish static vs. bactericidal effects. Genomic analysis of resistant strains identifies mutations in target enzymes (e.g., β-lactamase variants). Molecular dynamics simulations model ligand-enzyme interactions to explain differential binding .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 metabolism and reactive metabolite formation. Toxicity endpoints (e.g., hepatotoxicity) are modeled via QSAR platforms. Experimental validation involves LC-MS/MS to identify phase I/II metabolites in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
